azetidin-3-yl N-(propan-2-yl)carbamate hydrochloride azetidin-3-yl N-(propan-2-yl)carbamate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1803601-99-1
VCID: VC2604000
InChI: InChI=1S/C7H14N2O2.ClH/c1-5(2)9-7(10)11-6-3-8-4-6;/h5-6,8H,3-4H2,1-2H3,(H,9,10);1H
SMILES: CC(C)NC(=O)OC1CNC1.Cl
Molecular Formula: C7H15ClN2O2
Molecular Weight: 194.66 g/mol

azetidin-3-yl N-(propan-2-yl)carbamate hydrochloride

CAS No.: 1803601-99-1

Cat. No.: VC2604000

Molecular Formula: C7H15ClN2O2

Molecular Weight: 194.66 g/mol

* For research use only. Not for human or veterinary use.

azetidin-3-yl N-(propan-2-yl)carbamate hydrochloride - 1803601-99-1

Specification

CAS No. 1803601-99-1
Molecular Formula C7H15ClN2O2
Molecular Weight 194.66 g/mol
IUPAC Name azetidin-3-yl N-propan-2-ylcarbamate;hydrochloride
Standard InChI InChI=1S/C7H14N2O2.ClH/c1-5(2)9-7(10)11-6-3-8-4-6;/h5-6,8H,3-4H2,1-2H3,(H,9,10);1H
Standard InChI Key HZJMMVMGOPKKMZ-UHFFFAOYSA-N
SMILES CC(C)NC(=O)OC1CNC1.Cl
Canonical SMILES CC(C)NC(=O)OC1CNC1.Cl

Introduction

Chemical Identity and Nomenclature

Azetidin-3-yl N-(propan-2-yl)carbamate hydrochloride is identified in chemical databases under various nomenclatures, reflecting the complexity of organic chemistry naming conventions. The compound appears in literature with multiple identifiers that require careful distinction to ensure accurate identification.

Chemical Names and Identifiers

The compound is known by several systematic and alternative names:

Nomenclature TypeName
Primary NameAzetidin-3-yl N-(propan-2-yl)carbamate hydrochloride
Alternative NamePropan-2-yl N-(azetidin-3-yl)carbamate hydrochloride
IUPAC AlternativeCarbamic acid, N-(1-methylethyl)-, 3-azetidinyl ester, hydrochloride (1:1)

Molecular Properties

Understanding the molecular composition and structure of azetidin-3-yl N-(propan-2-yl)carbamate hydrochloride is essential for predicting its chemical behavior and potential applications.

Fundamental Molecular Data

PropertyValueSource
Molecular FormulaC₇H₁₅ClN₂O₂ChemicalBook
Molecular Weight194.6592 g/molChemicalBook
Base Formula (without HCl)C₇H₁₄N₂O₂AChemBlock
Base Molecular Weight158.2 g/molAChemBlock

Structural Features

The compound features several key structural elements that define its chemical properties:

  • A four-membered azetidine ring containing one nitrogen atom

  • A carbamate functional group (-O-C(=O)-NH-) linking the azetidine ring to the isopropyl group

  • An isopropyl (propan-2-yl) group attached to the nitrogen of the carbamate

  • A hydrochloride salt formation, which affects solubility and stability

The molecular structure of the free base (without HCl) can be represented by the SMILES notation: CC(C)NC(=O)OC1CNC1 .

Physical Properties and Characteristics

While the search results provide limited specific information about the physical properties of this compound, certain characteristics can be inferred based on its chemical structure and classification as a carbamate hydrochloride salt.

Appearance and State

As a hydrochloride salt of a carbamate derivative, the compound likely exists as a crystalline solid at room temperature and standard pressure, with coloration ranging from white to off-white based on purity levels.

Solubility Profile

Being a hydrochloride salt, the compound would likely demonstrate enhanced water solubility compared to its free base form. The presence of the ionizable hydrochloride group typically increases hydrophilicity and solubility in polar solvents.

Stability Considerations

Without specific stability data in the search results, general principles suggest that as a carbamate hydrochloride salt, the compound would maintain reasonable stability under standard storage conditions but may be sensitive to:

  • Strongly basic conditions (potential carbamate hydrolysis)

  • High humidity (potential for hygroscopicity)

  • Elevated temperatures (potential for decomposition)

Chemical Reactivity

The chemical reactivity of azetidin-3-yl N-(propan-2-yl)carbamate hydrochloride is determined by its functional groups and structural features.

Key Reactive Sites

  • The carbamate group can undergo hydrolysis under acidic or basic conditions

  • The azetidine nitrogen represents a basic site that can participate in various reactions

  • The salt form affects the reactivity of the nitrogen in the azetidine ring

Applications and Research Significance

The compound is described as a "versatile small molecule scaffold" , indicating its utility in various research contexts.

Pharmaceutical Research Applications

Carbamate derivatives, particularly those containing azetidine structures, have garnered interest in pharmaceutical research for several reasons:

  • The azetidine ring provides conformational rigidity that can enhance binding to biological targets

  • Carbamate functionalities often contribute to improved pharmacokinetic properties

  • The combination of these structural elements creates opportunities for developing novel bioactive compounds

Chemical Building Block Applications

As a functionalized small molecule, azetidin-3-yl N-(propan-2-yl)carbamate hydrochloride may serve as a valuable intermediate in the synthesis of more complex structures, particularly in:

  • Development of peptidomimetics

  • Creation of enzyme inhibitors

  • Design of specialized pharmaceutical agents requiring the specific spatial arrangement provided by the azetidine ring

Hazard TypeClassificationGHS Code
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
SupplierProduct InformationReference
CymitQuimicaCatalog Reference: 3D-DXC60199
QuantityPrice (EUR)Supplier
50 mg666.00 €CymitQuimica
500 mg1,853.00 €CymitQuimica

These relatively high prices per unit mass indicate the specialized nature of this compound and suggest its production involves complex synthetic procedures or limited manufacturing scale.

Related Compounds and Structural Analogs

Several structurally related compounds appear in chemical databases:

Free Base Form

The non-salt form of the compound, azetidin-3-yl N-(propan-2-yl)carbamate, has distinct properties:

PropertyValueSource
CAS Number1383372-73-3AChemBlock
Molecular FormulaC₇H₁₄N₂O₂AChemBlock
Molecular Weight158.2 g/molAChemBlock
Typical Purity97%AChemBlock

Other Related Derivatives

The chemical literature also contains information on compounds with similar structural features but different substitution patterns:

  • Azetidin-3-yl carbamate hydrochloride (CAS: 935668-38-5)

  • tert-butyl N-[2-(azetidin-3-yl)propan-2-yl]carbamate hydrochloride

These related compounds may share some properties and applications with azetidin-3-yl N-(propan-2-yl)carbamate hydrochloride while exhibiting distinct characteristics based on their specific structural differences.

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